(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol is a naturally occurring compound isolated from the heartwood of Caesalpinia sappan LThis compound belongs to the class of dibenz[b,d]oxocins and is known for its unique chemical structure and potential biological activities .
Preparation Methods
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol is typically obtained from the heartwood of Caesalpinia sappan L. through extraction and purification processes. The heartwood is first dried and then subjected to solvent extraction using methanol or ethanol. The crude extract is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[87301,1002,7012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[1040
Chemistry: (10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as an antioxidant and anti-inflammatory agent, making it a subject of interest in biological research.
Mechanism of Action
The mechanism of action of (10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative, inflammatory, and apoptotic signaling pathways. For example, it has been shown to inhibit the phosphorylation of acyl-CoA synthetase long-chain family member 4 (ACSL4) and prevent the autophagic degradation of ferritin heavy chain 1 (FTH1), thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol is structurally similar to other compounds isolated from Caesalpinia sappan L., such as Protosappanin A, Protosappanin B, and Brazilin. this compound is unique due to its specific stereochemistry and the presence of an acetal linkage with 11b-hydroxybrazilin .
Similar Compounds
- Protosappanin A
- Protosappanin B
- Brazilin
- Sappanchalcone
- Sappanone B
Properties
CAS No. |
130233-78-2 |
---|---|
Molecular Formula |
C32H26O11 |
Molecular Weight |
586.5 g/mol |
IUPAC Name |
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol |
InChI |
InChI=1S/C32H26O11/c33-17-1-3-19-20-9-25(37)23(35)5-15(20)11-30(39,13-40-27(19)7-17)29-42-31-12-16-6-24(36)26(38)10-22(16)32(31,43-29)21-4-2-18(34)8-28(21)41-14-31/h1-10,29,33-39H,11-14H2/t29-,30-,31-,32-/m1/s1 |
InChI Key |
PTEHIEUVVCAMMF-SEVDZJIVSA-N |
Isomeric SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC[C@]1([C@@H]4O[C@@]56CC7=CC(=C(C=C7[C@]5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
Synonyms |
Protosappanin E1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.